7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
Description
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(18)17-12(10)9-11/h5-9H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOMZTYUGWZEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219130-54-7 | |
| Record name | 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one typically involves the formation of the quinolin-2(1H)-one core followed by the introduction of the dioxaborolane group. One common synthetic route includes the following steps:
Formation of Quinolin-2(1H)-one Core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of Dioxaborolane Group: The dioxaborolane group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid or boronate ester reacts with a halogenated quinolin-2(1H)-one derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2(1H)-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of biaryl compounds.
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its potential photophysical properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one depends on its specific application. In organic synthesis, the dioxaborolane group can act as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Quinolin-2(1H)-one Derivatives
The position of the boronic ester group on the quinoline ring significantly impacts reactivity and applications. Key analogs include:
- Reactivity Trends : The 6-substituted isomer (CAS 1207370-28-2) exhibits superior coupling efficiency due to reduced steric hindrance compared to the 5- and 8-substituted analogs .
Partially Saturated Derivatives
Reduction of the quinoline ring alters electronic properties:
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one (CAS 2446617-95-2): The dihydroquinoline core increases electron density at the boronic ester, enhancing oxidative stability but reducing coupling rates .
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one (CAS 400620-72-6): This derivative is stored at 2–8°C due to sensitivity to moisture, unlike the fully aromatic analogs .
Heterocyclic Variants
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-2(1H)-one: Replacing the quinoline with a quinazoline ring introduces additional nitrogen atoms, improving hydrogen-bonding capacity for target-specific drug design .
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one (CAS 1219130-56-9): The isoquinoline analog demonstrates distinct reactivity in palladium-catalyzed reactions due to altered orbital alignment .
Cross-Coupling Efficiency
- Suzuki-Miyaura Reactions: The 7-substituted quinolin-2(1H)-one derivative shows moderate coupling yields (70–80%) compared to the 6-substituted isomer (90–95%) under identical conditions .
- Macromolecular Interactions : The boronic ester group in 7-substituted derivatives participates in dynamic covalent chemistry, enabling protein conjugation in tumor-targeted therapies (e.g., ROS-responsive drug delivery systems) .
Stability and Handling
- Thermal Stability: Fully aromatic boronic esters (e.g., 6-substituted isomer) decompose above 200°C, whereas dihydroquinoline derivatives exhibit lower thermal stability .
- Storage : Aromatic analogs are stored at room temperature, while dihydro derivatives require refrigeration to prevent hydrolysis .
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C15H18BNO2
- Molecular Weight : 255.12 g/mol
- CAS Number : 1082947-07-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety enhances its reactivity and selectivity towards specific enzymes and receptors.
Key Mechanisms Include :
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain kinases and phosphatases that are crucial for cellular signaling pathways.
- Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant activity by scavenging free radicals.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study conducted on various cancer cell lines demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Induction of apoptosis |
| A549 (lung) | 20 | Cell cycle arrest |
| HeLa (cervical) | 18 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of the compound. Research has shown that it possesses moderate antibacterial properties against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings support further investigation into its potential as an antimicrobial agent.
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with a formulation containing this compound showed a partial response in 30% of participants. The study emphasized the need for further trials to optimize dosage and delivery methods.
- Antimicrobial Efficacy in Clinical Settings : A study evaluating the use of this compound in combination with standard antibiotics demonstrated enhanced efficacy against resistant strains of bacteria, suggesting a potential role in overcoming antibiotic resistance.
Q & A
Basic: What synthetic methodologies are effective for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one?
The compound is typically synthesized via Debus-Radziszewski reactions or Suzuki-Miyaura cross-coupling precursors . For example, analogous boron-containing heterocycles have been prepared using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde in a Debus-Radziszewski reaction, yielding ~76% product after purification by column chromatography . Key steps include:
- Reagent selection : Use of pinacol boronic esters to stabilize the boronate group.
- Optimization : Temperature control (reflux conditions) and inert atmosphere (N₂/Ar) to prevent boronate oxidation.
- Purification : Silica gel chromatography or recrystallization from DMSO/ethanol mixtures .
Basic: How can NMR and HRMS be utilized to confirm the structural integrity of this compound?
1H NMR analysis in d₆-DMSO typically reveals:
- A singlet at δ ~1.24 ppm for the 12H of the tetramethyl-dioxaborolane group.
- Aromatic proton signals between δ 7.17–7.73 ppm for the quinolinone core .
HRMS is critical for verifying molecular ion peaks. For example, a calculated m/z of 440.09 (C₂₁H₂₁BN₂O₂S₃) matches the observed [M+H]⁺ at 441.09 . Key protocol : Use high-resolution instruments (e.g., Q-TOF) and internal calibration standards to ensure ±0.001 Da accuracy.
Advanced: What strategies resolve contradictions in cross-coupling reactivity between this boronate and electron-deficient aryl halides?
While Suzuki-Miyaura coupling is standard, steric hindrance from the quinolinone core or boronate hydrolysis can reduce yields. Solutions include:
- Pre-activation : Treat the boronate with K₃PO₄ or Cs₂CO₃ to enhance nucleophilicity .
- Ligand screening : Use SPhos or XPhos ligands to stabilize Pd(0) intermediates in challenging couplings .
- Solvent optimization : Mixed THF/H₂O systems with phase-transfer catalysts (e.g., TBAB) improve solubility .
Advanced: How does this compound perform in biological assays targeting antimicrobial or anticancer activity?
In antimicrobial studies , quinolinone derivatives exhibit activity via enzyme inhibition (e.g., DNA gyrase). For example:
- MIC testing : Derivatives with similar structures showed MIC values of 2–8 µg/mL against S. aureus .
- ROS-responsive systems : Boronates can be conjugated to proteins (e.g., RNase A) for targeted cancer therapy. Reactivation via intracellular H₂O₂ restores cytotoxicity selectively in tumor cells . Key protocol : Use ROS-sensitive linkers (e.g., 4-nitrophenyl benzyl carbonate) and validate reactivation with LC-MS .
Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?
Crystallization difficulties due to flexible dioxaborolane groups are common. Strategies include:
- Co-crystallization : Add small-molecule co-formers (e.g., acetic acid) to stabilize lattice packing .
- Low-temperature data collection : Use synchrotron radiation (100 K) to improve diffraction resolution.
- SHELX refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered boronate groups .
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20%→50% EtOAc) .
- Recrystallization : DMF/water or DMSO/ethanol systems yield high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) for analytical purity checks .
Advanced: How is this compound applied in materials science, such as OLEDs or light-emitting electrochemical cells?
As a boron-containing heterocycle , it serves as an electron-transport layer or emissive dopant. For example:
- OLED fabrication : Analogues with tetramethyl-dioxaborolane groups achieved external quantum efficiencies (EQE) of 12–15% in red-emitting devices .
- Synthetic modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to tune HOMO/LUMO levels .
Basic: What safety protocols are essential when handling this compound?
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of boronate dust .
- Waste disposal : Neutralize boron-containing waste with pH 7 buffer before disposal .
Advanced: How do computational methods (e.g., DFT) predict reactivity in cross-coupling or biological targeting?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., boronate B-O bond cleavage energy) .
- Docking studies : For biological targets (e.g., kinases), use AutoDock Vina with flexible ligand settings to predict binding modes .
Advanced: What are the limitations of current synthetic routes, and how can they be improved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
